2-furoyl-LIGRLO-amide

Vascular biology Endothelial function PAR2-mediated vasorelaxation

2-Furoyl-LIGRLO-amide is the benchmark PAR2 agonist for robust signaling studies. It delivers 10- to 300-fold higher potency than SLIGRL-NH₂ and eliminates the non-PAR2 vasoconstriction artifacts caused by trans-cinnamoyl analogs, ensuring target-specific, high-efficacy activation in vascular, cellular, and in vivo assays. Choose the reference standard to reduce per-well costs and avoid confounding off-target effects. Available at research-grade purity with bulk quantities supplied.

Molecular Formula C36H63N11O8
Molecular Weight 778.0 g/mol
Cat. No. B013249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-furoyl-LIGRLO-amide
Synonyms2-furoyl-leucyl-isoleucyl-glycyl-arginyl-leucyl-amide
2-furoyl-LIGRLO-amide
PAR2-activating peptide
PAR2-AP peptide
Molecular FormulaC36H63N11O8
Molecular Weight778.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1
InChIInChI=1S/C36H63N11O8/c1-7-22(6)29(47-33(52)26(18-21(4)5)46-34(53)27-13-10-16-55-27)35(54)42-19-28(48)43-24(12-9-15-41-36(39)40)31(50)45-25(17-20(2)3)32(51)44-23(30(38)49)11-8-14-37/h10,13,16,20-26,29H,7-9,11-12,14-15,17-19,37H2,1-6H3,(H2,38,49)(H,42,54)(H,43,48)(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,39,40,41)/t22-,23-,24-,25-,26-,29-/m0/s1
InChIKeyOSKIRYSKGDEIOG-WTWMNNMUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Furoyl-LIGRLO-amide (2fLI): Potent, Selective PAR2 Agonist for Vascular, Pain, and Inflammation Research


2-Furoyl-LIGRLO-amide (2fLI) is a synthetic peptide and a potent, selective agonist of proteinase-activated receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in inflammation, pain signaling, and vascular function [1]. It features an N-terminal furoyl group modification on the core LIGRLO sequence and is available as a trifluoroacetate (TFA) salt or free base . 2fLI is a full agonist at human PAR2 with a pKi of 5.4 and exhibits a pD2 of 7.0 in vascular relaxation assays, making it a benchmark tool compound for PAR2 research [2].

Why 2-Furoyl-LIGRLO-amide Cannot Be Interchanged with Generic PAR2 Peptide Agonists


In-class PAR2 peptide agonists like SLIGRL-NH2 or SLIGKV-NH2 exhibit significantly lower potency and variable selectivity profiles [1]. Substituting 2-furoyl-LIGRLO-amide with these alternatives can lead to experimental failure due to insufficient receptor activation, particularly in tissue-based assays where the furoyl modification is essential for enhanced potency [2]. Moreover, some analogs like trans-cinnamoyl-LIGRLO-NH2 introduce confounding non-PAR2-mediated effects, such as direct vasoconstriction, which compromise data interpretation and require additional control experiments [3]. The quantitative evidence below substantiates why 2-furoyl-LIGRLO-amide is the optimal choice for robust, reproducible PAR2 signaling studies.

2-Furoyl-LIGRLO-amide Evidence-Based Performance Guide: Quantified Potency, Selectivity, and Functional Differences vs. PAR2 Analogs


Enhanced Tissue-Level Potency vs. SLIGRL-NH2 in Arterial Vasodilation and Hyperpolarization

2-furoyl-LIGRLO-NH2 demonstrates a 10- to 300-fold increase in potency relative to the classic PAR2 agonist SLIGRL-NH2 in bioassays of tissue PAR2 activity [1]. This dramatic difference in potency is specifically observed in arterial vasodilation and hyperpolarization assays, underscoring the profound impact of the N-terminal furoyl group on biological activity in complex tissue environments.

Vascular biology Endothelial function PAR2-mediated vasorelaxation

Superior Cellular Potency vs. SLIGRL-NH2 in Calcium Mobilization

In cultured human and rat cells overexpressing PAR2, 2-furoyl-LIGRLO-NH2 is equally effective but 10 to 25 times more potent than SLIGRL-NH2 at raising intracellular calcium [1]. While the compound's efficacy (Emax) matches that of the comparator, the 10- to 25-fold leftward shift in the concentration-response curve signifies greater sensitivity for detecting PAR2-mediated calcium signals.

GPCR signaling Calcium imaging Cell-based assays

Absence of Confounding Non-PAR2-Mediated Contraction vs. trans-Cinnamoyl-LIGRLO-NH2

Unlike trans-cinnamoyl-LIGRLO-NH2, which induces a prominent non-PAR2-mediated contraction in murine femoral arteries, 2-furoyl-LIGRLO-NH2 does not cause this confounding vasoconstriction [1]. This key difference ensures that the observed vasodilatory effects of 2fLI are specifically attributable to PAR2 activation, eliminating a significant source of experimental artifact.

Vascular pharmacology Receptor selectivity Off-target effects

Receptor Binding Affinity Superiority vs. Other PAR2 Peptide Agonists

In competition binding studies using [3H]propionyl-2fLI as a radioligand, the relative order of potencies for PAR2 peptide agonists is 2fLI >> SLIGRL-NH2 ≅ trans-cinnamoyl-LIGRLO-NH2 > SLIGKV-NH2 > SLIGKT-NH2 [1]. This ranking demonstrates that 2fLI has a substantially higher affinity for PAR2 than any of the tested alternatives, directly correlating with its superior functional potency.

Ligand binding Receptor pharmacology Probe development

In Vivo Nociceptive Potentiation Superior to SLIGRL-NH2

2-furoyl-LIGRLO-amide produces a delayed (6 hours later) facilitation of capsaicin-evoked visceral nociception, an effect reported to be much more potent than that elicited by SLIGRL-NH2 . This in vivo efficacy confirms the translational relevance of the compound's enhanced potency observed in vitro, enabling robust PAR2-mediated pain sensitization studies.

Pain research Nociception Visceral pain

Primary Research and Industrial Applications of 2-Furoyl-LIGRLO-amide Based on Quantified Performance Advantages


In Vitro and Ex Vivo Vascular Pharmacology Studies

2-Furoyl-LIGRLO-amide is ideally suited for investigating endothelium-dependent vasodilation and hyperpolarization in isolated vessel preparations, such as murine femoral or rat mesenteric arteries [1]. Its 10- to 300-fold potency advantage over SLIGRL-NH2 ensures robust, reproducible relaxations at low, physiologically relevant concentrations, and its lack of non-PAR2-mediated contraction (unlike trans-cinnamoyl-LIGRLO-NH2) guarantees that observed effects are truly PAR2-specific [1].

High-Throughput Screening and GPCR Calcium Flux Assays

In cellular PAR2 signaling assays, including high-throughput calcium mobilization screens, 2-furoyl-LIGRLO-amide's 10- to 25-fold greater potency over SLIGRL-NH2 allows researchers to use significantly less compound per well, reducing overall project costs and minimizing the risk of off-target effects at higher concentrations [1]. Its established selectivity for PAR2 over PAR1 and PAR4 ensures that the calcium response is specifically mediated by the intended target .

In Vivo Pain and Inflammation Research

For studies exploring the pronociceptive and pro-inflammatory roles of PAR2, 2-furoyl-LIGRLO-amide provides a reliable in vivo tool. Its ability to potently facilitate capsaicin-evoked visceral nociception, with an effect described as 'much more potent' than SLIGRL-NH2, makes it the agonist of choice for establishing robust, quantifiable pain behaviors in rodent models . Its application in models of colitis and other inflammatory conditions is supported by its well-defined activity profile .

PAR2 Probe and Assay Development

Given its top-ranked binding affinity (2fLI >> SLIGRL-NH2), 2-furoyl-LIGRLO-amide serves as the optimal core peptide for developing high-affinity PAR2 probes, such as radiolabeled ([3H]propionyl-2fLI) or fluorescent (Alexa Fluor 594-2fLI) conjugates [2]. Its use as a high-affinity reference agonist in competitive binding assays provides a robust foundation for characterizing novel PAR2 ligands, ensuring reliable and reproducible data generation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-furoyl-LIGRLO-amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.